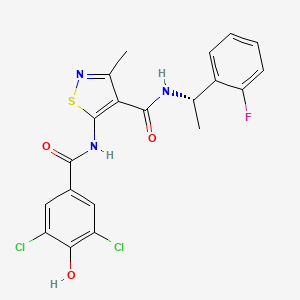

Hsd17B13-IN-60

Description

BenchChem offers high-quality Hsd17B13-IN-60 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hsd17B13-IN-60 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16Cl2FN3O3S |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1S)-1-(2-fluorophenyl)ethyl]-3-methyl-1,2-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H16Cl2FN3O3S/c1-9(12-5-3-4-6-15(12)23)24-19(29)16-10(2)26-30-20(16)25-18(28)11-7-13(21)17(27)14(22)8-11/h3-9,27H,1-2H3,(H,24,29)(H,25,28)/t9-/m0/s1 |

InChI Key |

RAOZBUGERNTVQA-VIFPVBQESA-N |

Isomeric SMILES |

CC1=NSC(=C1C(=O)N[C@@H](C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |

Canonical SMILES |

CC1=NSC(=C1C(=O)NC(C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Hsd17B13 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibition, a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. While specific data on a compound designated "Hsd17B13-IN-60" is not publicly available, this document will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, as a representative molecule to elucidate the core mechanisms at play.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a liver-specific enzyme primarily localized to lipid droplets within hepatocytes.[1][2][3][4] Its expression is significantly upregulated in patients with NAFLD.[1][3][5] Functionally, HSD17B13 is involved in the metabolism of various substrates, including steroids, fatty acids, and retinol.[2][6][7] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis, underscoring the therapeutic potential of inhibiting its enzymatic activity.[2][6]

The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][8][9] This function is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[9][10] By modulating retinoid and lipid metabolism, HSD17B13 is believed to play a role in the pathogenesis of liver disease.

Mechanism of Action of HSD17B13 Inhibition

The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity. This inhibition prevents the metabolism of its substrates, thereby mitigating the downstream pathological effects associated with its overactivity in liver disease.

Potent and selective inhibitors, such as BI-3231, have been developed to target HSD17B13. The binding of these inhibitors is often dependent on the presence of the cofactor NAD+, suggesting a specific interaction within the enzyme's active site.[10]

Quantitative Data on HSD17B13 Inhibition by BI-3231

| Parameter | Species | Value | Reference |

| IC50 | Human (hHSD17B13) | 1 nM | [11] |

| IC50 | Mouse (mHSD17B13) | 13 nM | [11] |

In vitro studies using hepatocytes have demonstrated that inhibition of HSD17B13 leads to several beneficial cellular effects, particularly under conditions of lipotoxic stress induced by agents like palmitic acid.[12][13]

These effects include:

-

Reduced Triglyceride Accumulation: Inhibition of HSD17B13 leads to a significant decrease in the accumulation of triglycerides within lipid droplets in both human and mouse hepatocytes.[13]

-

Improved Lipid Homeostasis: Treatment with HSD17B13 inhibitors helps to restore overall lipid metabolism and homeostasis within liver cells.[12][13]

-

Enhanced Mitochondrial Function: A key finding is the increase in mitochondrial respiratory function upon HSD17B13 inhibition, without a corresponding effect on β-oxidation.[12][13] This suggests a potential mechanism for mitigating cellular stress and improving hepatocyte health.

-

Improved Hepatocyte Viability: Inhibition of HSD17B13 has been shown to improve hepatocyte proliferation and cell differentiation in the face of lipotoxic insults.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for evaluating HSD17B13 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are summarized below.

1. HSD17B13 Enzymatic Assay (High-Throughput Screening)

-

Principle: To identify inhibitors of HSD17B13, a high-throughput screening (HTS) assay is employed, often using a known substrate like estradiol.[10] The enzymatic reaction utilizes NAD+ as a cofactor, and the production of NADH is measured as an indicator of enzyme activity.

-

Methodology:

-

Recombinant human HSD17B13 is incubated with the substrate (e.g., estradiol) and NAD+.

-

Test compounds are added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature.

-

The amount of NADH produced is quantified, typically through a coupled reaction that generates a fluorescent or luminescent signal.

-

A decrease in signal in the presence of a test compound indicates inhibition of HSD17B13.

-

IC50 values are determined by testing a range of inhibitor concentrations.

-

2. Hepatocyte Lipotoxicity Model

-

Principle: To mimic the cellular stress observed in NAFLD, hepatocytes are treated with a saturated fatty acid, such as palmitic acid, to induce lipotoxicity.[12][13]

-

Methodology:

-

Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.

-

Cells are treated with a specific concentration of palmitic acid (often complexed with bovine serum albumin) for a defined period (e.g., 24-48 hours).

-

A parallel set of cells is co-treated with palmitic acid and the HSD17B13 inhibitor.

-

Control groups include untreated cells and cells treated with the inhibitor alone.

-

Following treatment, various endpoints are assessed.

-

3. Assessment of Intracellular Lipid Accumulation

-

Principle: To quantify the effect of HSD17B13 inhibition on fat accumulation in hepatocytes.

-

Methodology (Oil Red O Staining):

-

Treated cells are fixed with formalin.

-

Cells are stained with Oil Red O solution, which specifically stains neutral lipids.

-

Stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.

-

-

Methodology (Triglyceride Assay):

-

Cell lysates are prepared from treated cells.

-

Total triglyceride content is measured using a commercially available colorimetric or fluorometric assay kit.

-

4. Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

-

Principle: To measure the effect of HSD17B13 inhibition on mitochondrial function by determining the oxygen consumption rate (OCR).

-

Methodology:

-

Hepatocytes are seeded in a Seahorse XF microplate and treated as described in the lipotoxicity model.

-

The Seahorse XF Analyzer is used to perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

This allows for the determination of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Conclusion

The inhibition of HSD17B13 represents a targeted and promising therapeutic approach for NAFLD and related liver diseases. The mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, which in turn alleviates cellular lipotoxicity, reduces triglyceride accumulation, and improves mitochondrial function in hepatocytes. The availability of potent and selective chemical probes like BI-3231 has been instrumental in elucidating these mechanisms and provides a strong rationale for the continued development of HSD17B13 inhibitors as novel therapeutics. Further research will continue to refine our understanding of the physiological substrates of HSD17B13 and the full spectrum of its role in liver health and disease.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13 - Wikipedia [en.wikipedia.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 7. gettested.co.in [gettested.co.in]

- 8. escholarship.org [escholarship.org]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

HSD17B13 Inhibitors: A Technical Guide to Discovery and Synthesis

An In-depth Analysis of a Promising Therapeutic Target for Liver Disease

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery of HSD17B13 as a drug target, and the subsequent identification and synthesis of small molecule inhibitors. While specific information on a compound designated "Hsd17B13-IN-60" is not publicly available, this document will focus on the well-characterized and publicly disclosed inhibitor, BI-3231, as a representative example of the drug discovery process for this target. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of liver disease therapeutics.

Discovery of HSD17B13 as a Therapeutic Target

The validation of HSD17B13 as a potential drug target is rooted in human genetics. Genome-wide association studies (GWAS) identified a strong link between a loss-of-function single nucleotide polymorphism (SNP), rs72613567, in the HSD17B13 gene and reduced levels of serum alanine aminotransferase (ALT), a key biomarker for liver damage[1]. This initial finding has been corroborated by multiple studies across diverse populations, demonstrating that this and other loss-of-function variants are associated with a decreased risk of developing NASH and other chronic liver diseases[1][2][3].

Individuals carrying two copies of this loss-of-function variant exhibit a significantly lower risk of alcoholic and nonalcoholic cirrhosis[4]. Further evidence supporting HSD17B13 inhibition as a therapeutic strategy comes from studies using small interfering RNA (siRNA) to deplete HSD17B13 in human liver cells, which resulted in decreased serum ALT levels in patients with presumed NAFLD[1]. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver[3][5][6]. While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde[2][5][6]. The accumulation of certain lipid species and altered retinoid metabolism are implicated in the pathogenesis of NAFLD[2][7].

The Discovery of HSD17B13 Inhibitor BI-3231

The absence of well-characterized small-molecule inhibitors of HSD17B13 prompted discovery efforts to identify chemical probes to further elucidate its biological function[1][8].

High-Throughput Screening (HTS)

The discovery of BI-3231 began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit HSD17B13's enzymatic activity. Given that the disease-relevant substrate of HSD17B13 is unknown, researchers utilized known substrates such as estradiol and leukotriene B4 in the presence of the cofactor NAD+ for the in vitro enzyme assay[1][8]. This screening identified an initial hit, compound 1, which served as the starting point for a medicinal chemistry optimization program[1].

Lead Optimization

The initial hit, compound 1, was a weak inhibitor. The subsequent optimization process focused on improving its functional and physicochemical properties, as well as its drug metabolism and pharmacokinetics (DMPK) profile[8]. This effort led to the development of compound 45, also known as BI-3231, a potent and selective HSD17B13 inhibitor[1][8].

Synthesis of BI-3231 (Compound 45)

The synthesis of BI-3231 is a multi-step process that has been described in the scientific literature. The key steps are outlined below.

Caption: Chemical synthesis workflow for BI-3231.

Quantitative Data

The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Parameter | Value |

| HSD17B13 IC50 | Data not publicly available in the provided search results |

| Selectivity Profile | Data not publicly available in the provided search results |

Table 2: Pharmacokinetic Properties of BI-3231

| Parameter | In Vitro | In Vivo |

| Clearance | Disconnect between in vitro and in vivo[8] | Disconnect between in vitro and in vivo[8] |

| Liver Tissue Accumulation | - | Extensive[8] |

| Metabolic Biotransformation | Pronounced Phase II metabolism may limit use in metabolically competent systems[8] | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings.

In Vitro HSD17B13 Enzyme Assay

This assay is designed to measure the enzymatic activity of HSD17B13 and the inhibitory potential of test compounds.

-

Enzyme Source: Purified human HSD17B13 enzyme.

-

Substrates: Estradiol or leukotriene B4[1].

-

Cofactor: NAD+[1].

-

Procedure:

-

The purified enzyme is incubated with the substrate and NAD+ in a suitable buffer system.

-

Test compounds are added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the formation of the product (e.g., estrone from estradiol) is measured. This can be done using various analytical techniques such as HPLC-MS[8].

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.

-

Cell-Based Assays

Cell-based assays are used to assess the activity of inhibitors in a more physiologically relevant context.

-

Cell Lines: Human hepatocyte cell lines such as Huh7 or HepG2 are commonly used[9][10].

-

Procedure:

-

Cells are cultured under standard conditions.

-

Cells may be transfected to overexpress HSD17B13[10].

-

Cells are treated with a suitable substrate for HSD17B13.

-

Test compounds are added at various concentrations.

-

After an incubation period, cell lysates or supernatants are collected.

-

The activity of HSD17B13 is assessed by measuring the conversion of the substrate to its product or by monitoring downstream cellular events.

-

Animal Models for In Vivo Efficacy and Pharmacokinetics

Animal models are essential for evaluating the in vivo effects of HSD17B13 inhibitors.

-

Animal Models: Mouse models of NAFLD are frequently used, often induced by a high-fat diet or a choline-deficient, amino acid-defined high-fat diet (CDAHFD)[11][12].

-

Pharmacokinetic Studies:

-

The test compound (e.g., BI-3231) is administered to the animals via a relevant route (e.g., oral, intravenous).

-

Blood samples are collected at various time points.

-

The concentration of the compound in the plasma is measured using analytical methods like LC-MS/MS.

-

Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated.

-

-

Efficacy Studies:

-

Animals with diet-induced NAFLD are treated with the HSD17B13 inhibitor or a vehicle control over a specified period.

-

At the end of the study, liver tissue and blood samples are collected.

-

Efficacy is assessed by measuring liver triglycerides, histological scoring of steatosis, inflammation, and fibrosis, and measuring serum biomarkers like ALT and AST[10].

-

Visualizations

Signaling Pathway

Caption: Proposed HSD17B13 signaling in NAFLD.

Experimental Workflow

Caption: Workflow for HSD17B13 inhibitor discovery.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Regeneron Genetics Center® Publication in New England Journal of Medicine Identifies New Genetic Variant Providing Protection from Chronic Liver Disease | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]

- 5. escholarship.org [escholarship.org]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HSD17B13 Inhibitors

Disclaimer: No public information was found for a specific chemical entity designated "Hsd17B13-IN-60". This guide provides a comprehensive overview of the chemical structures, properties, and experimental evaluation of publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. The information presented herein is based on representative examples from the scientific and patent literature and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[2][3] This protective effect has established HSD17B13 as a compelling target for therapeutic intervention in liver diseases. The development of small molecule inhibitors targeting HSD17B13 is an active area of research aimed at replicating the beneficial effects observed in individuals with genetic variants.[1]

Chemical Structures and Properties of Representative HSD17B13 Inhibitors

Several distinct chemical scaffolds have been identified as inhibitors of HSD17B13. These compounds typically exhibit low micromolar to nanomolar potency in biochemical assays. The following table summarizes the chemical structures and properties of some representative HSD17B13 inhibitors.

| Compound Series | Representative Structure | Biochemical IC50 | Key Properties & SAR Notes | Reference |

| Phenol-derived | BI-3231 | 1.4 µM (human HSD17B13) | Moderate activity with good selectivity over HSD17B11. Optimization of the initial hit led to improved potency and pharmacokinetic properties. The phenol moiety is crucial for activity and shows strong NAD+ dependency for binding. | [4] |

| Fluorophenol-containing | Compound 1 | Potent inhibitor | Originally identified as an NMDA NR2B receptor antagonist, this compound also demonstrates potent HSD17B13 inhibition. | [5] |

| Benzoic acid with sulfonamide linker | Compound 2 | Potent inhibitor | Initially reported as an AKT1 kinase inhibitor, this compound also effectively inhibits HSD17B13. | [5] |

| Novel Patented Series | General Structure from WO/2023/123456 | IC50 values in the nM range | A series of novel compounds with high potency against HSD17B13, designed for the treatment of liver diseases. Structure-activity relationship studies have focused on optimizing potency and selectivity. | [1] |

Experimental Protocols

The characterization of HSD17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Enzymatic Assays

Objective: To determine the direct inhibitory activity of compounds against purified HSD17B13 enzyme.

Method 1: NAD(P)H-Glo™ Luminescent Assay [5]

-

Principle: This assay measures the amount of NADH produced by the HSD17B13-catalyzed oxidation of a substrate (e.g., β-estradiol). The NADH is then used in a coupled enzymatic reaction to generate a luminescent signal.

-

Materials:

-

Purified recombinant human HSD17B13 protein

-

Substrate: β-estradiol

-

Cofactor: NAD+

-

NAD(P)H-Glo™ Detection Reagent (Promega)

-

Test compounds serially diluted in DMSO

-

384-well assay plates

-

-

Procedure:

-

Add test compounds to the assay plate.

-

Add a substrate mix containing β-estradiol and NAD+.

-

Initiate the reaction by adding the HSD17B13 enzyme.

-

Incubate at room temperature for a defined period (e.g., 2 hours).

-

Add the NAD(P)H-Glo™ detection reagent.

-

Incubate for 1 hour at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Method 2: RapidFire Mass Spectrometry (RF-MS) Assay [6]

-

Principle: This method directly measures the conversion of the substrate to its product by HSD17B13.

-

Procedure:

-

Similar reaction setup as the luminescent assay.

-

After the reaction incubation, the reaction is quenched.

-

The samples are then analyzed by RF-MS to quantify the amount of product formed.

-

Cellular Assays

Objective: To assess the activity of inhibitors in a cellular context.

Retinol Dehydrogenase Activity Assay in HEK293 Cells [7]

-

Principle: HSD17B13 exhibits retinol dehydrogenase activity. This assay measures the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.

-

Procedure:

-

Transfect HEK293 cells with a plasmid expressing HSD17B13.

-

Treat the cells with the test compound.

-

Add all-trans-retinol to the culture medium.

-

Incubate for a specified time (e.g., 6-8 hours).

-

Extract retinoids from the cells and medium.

-

Quantify the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).

-

Signaling Pathways and Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism.[8] Its overexpression is associated with increased lipid droplet size and number.[2] The precise mechanism by which HSD17B13 contributes to liver disease is still under investigation, but it is thought to involve the metabolism of various lipid species, including steroids, eicosanoids, and retinoids.[8] Inhibition of HSD17B13 is expected to mimic the protective effects of loss-of-function mutations, thereby reducing lipotoxicity, inflammation, and fibrosis in the liver.

One proposed mechanism involves the interplay between HSD17B13 and the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 expression is induced by SREBP-1c, and in turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that drives lipid accumulation.[2]

Animal Models

Objective: To evaluate the in vivo efficacy and safety of HSD17B13 inhibitors.

-

Humanized HSD17B13 Mouse Models: These models express the human HSD17B13 gene and are valuable for testing the efficacy of inhibitors targeting the human enzyme.[9]

-

Diet-Induced Models of NASH: Mice fed a high-fat, high-cholesterol, or choline-deficient diet develop key features of NASH, including steatosis, inflammation, and fibrosis. These models are used to assess the therapeutic potential of HSD17B13 inhibitors in a disease-relevant context.[8]

Conclusion

HSD17B13 has emerged as a genetically validated and promising therapeutic target for the treatment of chronic liver diseases. The development of potent and selective small molecule inhibitors of HSD17B13 is a key focus of current research. This guide provides an overview of the chemical diversity of these inhibitors and the experimental methodologies employed to characterize their activity. Further research will be crucial to fully elucidate the biological functions of HSD17B13 and to advance the clinical development of its inhibitors for the benefit of patients with liver disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. enanta.com [enanta.com]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. youtube.com [youtube.com]

The Effect of Small Molecule Inhibitors on HSD17B13 Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the inhibitory effects of various small molecules. HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype.

Quantitative Data on HSD17B13 Inhibition

Several small molecule inhibitors of HSD17B13 have been developed and characterized. The following tables summarize the in vitro potencies (IC50 values) of these compounds against human and mouse HSD17B13, determined using various enzymatic assays.

| Compound ID | Substrate | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) |

| EP-036332 | Not Specified | 14 | 2.5 |

| EP-040081 | Not Specified | 79 | 74 |

| BI-3231 | Estradiol | 1,400 | Not Reported |

| INI-822 | Not Specified | Potent and Selective | Not Reported |

| HSD17B13-IN-23 | Estradiol / Leukotriene B4 | < 100 / < 1000 | Not Reported |

| HSD17B13-IN-31 | Estradiol / Leukotriene B4 | < 100 / < 1000 | Not Reported |

Key Experimental Protocols

The determination of HSD17B13 enzymatic activity and the efficacy of its inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This assay quantifies the production of NADH, a product of HSD17B13's enzymatic reaction, using a luciferase-based detection system.

Materials:

-

Purified recombinant human or mouse HSD17B13 protein

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Cofactor: Nicotinamide adenine dinucleotide (NAD+)

-

Test inhibitor compounds

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a solution of HSD17B13 enzyme in assay buffer.

-

In a 384-well plate, add the test inhibitor compound at various concentrations.

-

Add the HSD17B13 enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for a further period (e.g., 60 minutes) to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Retinol Dehydrogenase (RDH) Activity Assay

This assay measures the conversion of retinol to retinaldehyde by HSD17B13 in a cellular context.

Materials:

-

HEK293 or other suitable cells

-

Expression vector for HSD17B13

-

Transfection reagent

-

All-trans-retinol

-

Cell lysis buffer

-

High-performance liquid chromatography (HPLC) system

-

Test inhibitor compounds

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Transfect the cells with the HSD17B13 expression vector.

-

After 24-48 hours, treat the cells with the test inhibitor compound at various concentrations for a specified duration.

-

Add all-trans-retinol to the cell culture medium and incubate for a defined period (e.g., 8 hours).

-

Harvest the cells, lyse them, and extract the retinoids.

-

Quantify the levels of retinaldehyde and retinoic acid in the cell lysates using HPLC.

-

Normalize the retinoid levels to the total protein concentration of the lysate.

-

Calculate the percent inhibition of retinol dehydrogenase activity for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways involving HSD17B13 and a typical workflow for the discovery and validation of its inhibitors.

The diagram above illustrates that the expression of HSD17B13 is induced by the transcription factor SREBP-1c, which is in turn activated by LXRα.[1] HSD17B13 then exerts its enzymatic activity, converting retinol to retinaldehyde, and modulates lipid metabolism.[1][4] Emerging evidence also suggests a role for HSD17B13 in activating TGF-β1 signaling, a key pathway in the development of liver fibrosis.[5] Small molecule inhibitors block the catalytic activity of HSD17B13, thereby mitigating these downstream effects.

The discovery of HSD17B13 inhibitors typically begins with a high-throughput screen of a compound library using a biochemical assay.[6][7] Promising hits are then validated through dose-response studies to determine their potency. Subsequently, a lead optimization phase, guided by structure-activity relationships (SAR), is conducted to improve the compound's properties. The optimized leads are then thoroughly characterized in various in vitro assays, including cell-based models and selectivity panels against other enzymes. Finally, the most promising candidates are evaluated for their efficacy in in vivo animal models of NAFLD.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. escholarship.org [escholarship.org]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Characterization of HSD17B13: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has linked variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] These findings have positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides an overview of the preliminary in vitro studies of HSD17B13, focusing on its biological context and the general methodologies for characterizing potential inhibitors. While information on a specific inhibitor designated "Hsd17B13-IN-60" is not publicly available, this document outlines the foundational assays and experimental workflows that would be employed in the in vitro assessment of any such candidate inhibitor.

HSD17B13 Expression and Subcellular Localization

In vitro studies have been crucial in elucidating the specific expression pattern and subcellular localization of HSD17B13. Initial investigations have confirmed that HSD17B13 is primarily expressed in hepatocytes.[1] Studies utilizing isolated primary liver cells from mice demonstrated significantly higher protein levels of HSD17B13 in hepatic parenchymal cells compared to other liver cell types like liver sinusoidal endothelial cells (LSECs), Kupffer cells (KCs), and hepatic stellate cells (HSCs).[1] Furthermore, immunofluorescence and cell fractionation experiments in cell lines such as HepG2 have shown that HSD17B13 co-localizes with lipid droplet-specific proteins, indicating its association with the surface of lipid droplets.[2]

Quantitative Data on HSD17B13 Expression

The following table summarizes the immunohistochemistry (IHC) scores for HSD17B13 expression in human liver samples, highlighting the increased expression in diseased states.

| Liver Condition | Mean IHC Score (± SEM) |

| Normal | 49.74 ± 4.13 |

| NASH | 67.85 ± 1.37 |

| Cirrhosis | 68.89 ± 1.71 |

Data adapted from a study on HSD17B13 expression in patients with NAFLD.[1]

Hypothesized Signaling Pathway and Role in Hepatocytes

The precise enzymatic function of HSD17B13 and its role in the pathophysiology of liver disease are still under active investigation. In vitro assays have suggested that HSD17B13 may possess retinol dehydrogenase activity.[4][5] The diagram below illustrates a hypothesized pathway where HSD17B13, located on lipid droplets, may influence hepatic lipid and retinoid metabolism, potentially contributing to cellular stress and inflammation in the context of liver disease.

Caption: Hypothesized role of HSD17B13 in hepatocyte lipid and retinoid metabolism.

Experimental Protocols for In Vitro Characterization of HSD17B13 Inhibitors

The following sections detail the key experimental methodologies for the in vitro characterization of a potential HSD17B13 inhibitor.

Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.

Methodology:

-

Enzyme Source: Recombinant human HSD17B13 protein is expressed and purified from a suitable system (e.g., E. coli or insect cells).

-

Substrate: A known substrate for HSD17B13, such as retinol, is used.[4] The reaction also requires the cofactor NAD+.

-

Assay Principle: The enzymatic reaction involves the conversion of the substrate (e.g., retinol) to its product (e.g., retinaldehyde) with the concomitant reduction of NAD+ to NADH. The rate of NADH production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing a buffer, the HSD17B13 enzyme, and varying concentrations of the test inhibitor.

-

The components are pre-incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of the substrate and NAD+.

-

The change in absorbance at 340 nm is measured over time using a plate reader.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To evaluate the effect of an HSD17B13 inhibitor on cellular functions in a relevant cell model.

Methodology:

-

Cell Lines: Human hepatocyte-derived cell lines that endogenously express HSD17B13, such as HepG2 or Huh7.5 cells, are commonly used.[1][2]

-

Cellular Models of NAFLD: To mimic the disease state, cells can be treated with fatty acids (e.g., oleate and palmitate) to induce lipid accumulation and cellular stress.

-

Assay Endpoints:

-

Lipid Accumulation: Cellular lipid content can be quantified using dyes like Oil Red O or Nile Red, followed by spectrophotometric or fluorometric measurement.

-

Cell Viability: Standard assays such as MTT or CellTiter-Glo can be used to assess the cytotoxicity of the inhibitor.

-

Gene Expression: Quantitative PCR (qPCR) can be employed to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis.

-

Protein Expression: Western blotting can be used to determine the levels of key proteins.

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a lipotoxic stimulus in the presence of varying concentrations of the HSD17B13 inhibitor.

-

After an appropriate incubation period, the chosen assay endpoints are measured.

-

Hepatocyte-Stellate Cell Co-culture Model

Objective: To investigate the indirect effects of HSD17B13 inhibition in hepatocytes on the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.

Methodology:

-

Co-culture System: Hepatocytes with high HSD17B13 expression are co-cultured with HSCs, or HSCs are treated with the conditioned media from these hepatocytes.[1]

-

HSC Activation Markers: The activation of HSCs can be assessed by measuring the expression of markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.

-

Procedure:

-

Hepatocytes are treated with a stimulus to induce HSD17B13 expression and the test inhibitor.

-

The conditioned medium from these hepatocytes is collected and transferred to HSC cultures.

-

Alternatively, hepatocytes and HSCs are grown in a co-culture system separated by a permeable membrane.

-

After incubation, HSCs are analyzed for activation markers.

-

General Experimental Workflow for In Vitro Inhibitor Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel HSD17B13 inhibitor.

Caption: A streamlined workflow for the in vitro characterization of an HSD17B13 inhibitor.

Conclusion

The in vitro study of HSD17B13 is fundamental to understanding its role in liver disease and for the discovery and development of novel therapeutics. While the specific compound "Hsd17B13-IN-60" is not described in the public domain, the experimental approaches detailed in this guide provide a robust framework for the characterization of any potential HSD17B13 inhibitor. These in vitro assays are essential for determining the potency, cellular activity, and mechanism of action of candidate molecules, and for selecting promising leads for further preclinical and clinical development.

References

Hsd17B13-IN-60 and its Relation to NAFLD Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes, where it is thought to play a role in lipid metabolism. Inhibition of HSD17B13 is therefore a promising strategy to ameliorate the pathogenic processes of NAFLD.

This technical guide provides an in-depth overview of the core aspects of HSD17B13 inhibition in the context of NAFLD pathogenesis, with a focus on the available data for Hsd17B13 inhibitors. While detailed experimental data for the specific inhibitor Hsd17B13-IN-60 is limited in the public domain, this document synthesizes the foundational knowledge of Hsd17B13's role and the characteristics of other known inhibitors to provide a comprehensive resource.

HSD17B13: A Genetically Validated Target in NAFLD

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][3]

Genetic association studies have been pivotal in highlighting the therapeutic potential of targeting HSD17B13. A splice variant, rs72613567, which leads to a loss of HSD17B13 function, has been consistently associated with a reduced risk of NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[1] This genetic validation provides a strong rationale for the development of pharmacological inhibitors of HSD17B13.

The precise enzymatic function of HSD17B13 in NAFLD pathogenesis is an area of active investigation. It has been identified as a retinol dehydrogenase, converting retinol to retinaldehyde.[3] Given the known interplay between retinoid metabolism and liver disease, this function may be central to its role in NAFLD.[1]

Hsd17B13-IN-60 and Other Small Molecule Inhibitors

A growing number of small molecule inhibitors of HSD17B13 are being developed. While comprehensive data on Hsd17B13-IN-60 is not extensively published, it is known as a potent inhibitor of HSD17B13.

Quantitative Data for HSD17B13 Inhibitors

The following table summarizes the available quantitative data for Hsd17B13-IN-60 and another well-characterized inhibitor, BI-3231, for comparative purposes.

| Compound | Target | Assay Substrate | IC50 | Reference |

| Hsd17B13-IN-60 | HSD17B13 | Estradiol | ≤ 0.1 μM | [2] |

| BI-3231 | HSD17B13 | Estradiol | 0.004 µM |

Note: The IC50 value for Hsd17B13-IN-60 is as reported by chemical suppliers. Detailed experimental conditions for this value are not publicly available.

Experimental Protocols

Detailed experimental protocols for a specific study on Hsd17B13-IN-60 are not available. However, the following sections describe general methodologies commonly employed in the characterization of HSD17B13 inhibitors, drawn from studies on similar compounds like BI-3231.

HSD17B13 Enzymatic Assay

A common method to determine the potency of HSD17B13 inhibitors is a biochemical assay that measures the conversion of a substrate by the purified enzyme.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.

-

Enzyme: Recombinant human HSD17B13 protein.

-

Substrate: Estradiol is a commonly used substrate.

-

Cofactor: NAD+ is a required cofactor for the dehydrogenase activity.

-

Detection: The product of the enzymatic reaction, estrone, can be quantified using methods such as HPLC or mass spectrometry. Alternatively, the production of NADH can be monitored by fluorescence.

-

Procedure:

-

Recombinant HSD17B13 is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of estradiol and NAD+.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Objective: To confirm target engagement of an HSD17B13 inhibitor in intact cells.

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.

-

Procedure:

-

Hepatocytes or other cells expressing HSD17B13 are treated with the test compound or vehicle.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble HSD17B13 at each temperature is determined by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

In Vitro Model of Hepatocellular Lipotoxicity

This assay assesses the ability of an HSD17B13 inhibitor to protect liver cells from lipid-induced stress.

-

Objective: To evaluate the cytoprotective effect of an HSD17B13 inhibitor in a cellular model of NAFLD.

-

Cell Line: Human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes.

-

Lipotoxic Insult: Cells are treated with a saturated fatty acid, such as palmitic acid, to induce lipid accumulation and cellular stress.

-

Treatment: Cells are co-treated with the HSD17B13 inhibitor.

-

Readouts:

-

Lipid Accumulation: Staining with dyes like Nile Red or Oil Red O to visualize and quantify intracellular lipid droplets.

-

Cell Viability: Assays such as MTT or LDH release to measure cytotoxicity.

-

Mitochondrial Function: Measurement of mitochondrial respiration or membrane potential.

-

Gene Expression: Analysis of genes involved in lipid metabolism and inflammation by qPCR.

-

Signaling Pathways and Mechanisms of Action

The inhibition of HSD17B13 is hypothesized to mitigate NAFLD progression through several interconnected pathways. The following diagrams illustrate these proposed mechanisms and experimental workflows.

Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis and the point of intervention for Hsd17B13-IN-60.

Caption: A generalized experimental workflow for the development of an HSD17B13 inhibitor for NAFLD.

Conclusion and Future Directions

The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. While specific data on Hsd17B13-IN-60 is currently limited in publicly accessible scientific literature, the broader understanding of HSD17B13's role in liver pathophysiology provides a strong foundation for its development. Future research should focus on elucidating the detailed mechanism of action of HSD17B13 and publishing comprehensive preclinical and clinical data for specific inhibitors like Hsd17B13-IN-60. Such data will be critical for advancing these promising therapeutic agents into clinical practice for patients with chronic liver disease.

References

An In-depth Technical Guide on the Therapeutic Potential of HSD17B13 Inhibition

Disclaimer: No public information was found for a compound with the specific designation "Hsd17B13-IN-60". This guide provides a comprehensive overview of the therapeutic potential of inhibiting the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), with a focus on publicly available data for well-characterized inhibitors such as BI-3231.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for a range of chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2] This liver-specific, lipid droplet-associated enzyme's precise physiological function is still under investigation, but human genetic studies have provided compelling evidence for its role in liver disease progression.[1][2][3] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[2][3] These findings have spurred the development of small molecule inhibitors aimed at mimicking the protective effects of these genetic variants. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and signaling pathways related to HSD17B13 inhibition.

Quantitative Data on HSD17B13 Inhibitors

The development of potent and selective HSD17B13 inhibitors is an active area of research. Several compounds have been described in scientific literature and patents. Below is a summary of the available quantitative data for some of these inhibitors, primarily focusing on the well-characterized chemical probe BI-3231.[1][4]

Table 1: In Vitro Potency and Selectivity of HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Assay Substrate | Reference |

| BI-3231 | hHSD17B13 | 1 | 0.7 | >100-fold | Estradiol | [1][4][5] |

| mHSD17B13 | 13 | - | - | Estradiol | [4] | |

| Compound 32 | hHSD17B13 | 2.5 | - | >100-fold | Estradiol | [6] |

| hHSD17B13 | 7.6 | - | - | Leukotriene B4 | [6] | |

| INI-822 | HSD17B13 | - | - | - | - | [7][8] |

| EP-036332 | HSD17B13 | - | - | - | Leukotriene B4 | [9] |

hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13. IC50 and Ki values are indicative of potency, with lower values representing higher potency.

Table 2: In Vitro ADME and Physicochemical Properties of BI-3231

| Property | Value | Reference |

| Solubility (Aqueous) | Good | [10] |

| Permeability | Good | [10] |

| Metabolic Stability (Human Hepatocytes) | Medium | [10] |

| Metabolic Stability (Mouse Hepatocytes) | Medium | [10] |

| Metabolic Stability (Liver Microsomes) | High | [4] |

ADME: Absorption, Distribution, Metabolism, and Excretion.

Table 3: In Vivo Pharmacokinetic Properties of BI-3231

| Species | Dosing | Key Findings | Reference |

| Mouse | - | Rapidly cleared from plasma, but considerable hepatic exposure maintained over 48 hours. | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. Below are methodologies for key assays cited in the literature.

HSD17B13 Enzymatic Activity Assay

This assay is fundamental for determining the inhibitory potency of a compound against the HSD17B13 enzyme.

-

Objective: To measure the IC50 of an inhibitor against recombinant HSD17B13.

-

Principle: The assay measures the production of NADH, a product of the enzymatic reaction, using a luminescent detection kit. HSD17B13 catalyzes the conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its oxidized form, with the concomitant reduction of NAD+ to NADH.[11]

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing PBS, NAD+, the chosen substrate (e.g., 15 μM β-estradiol), and recombinant human HSD17B13 protein (e.g., 300 ng).[11]

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate for a specified time (e.g., 1 hour).[11]

-

Add an equal volume of the NADH-Glo luciferase reagent.[11]

-

Incubate for another hour to stabilize the luminescent signal.[11]

-

Measure luminescence using a plate reader.[11]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular HSD17B13 Activity Assay

This assay assesses the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.

-

Objective: To determine the cellular potency of an inhibitor.

-

Principle: HEK293 cells are engineered to stably express human or mouse HSD17B13. The conversion of a substrate by these cells is measured in the presence of the inhibitor.[9]

-

Materials:

-

Procedure:

-

Plate the HSD17B13-expressing HEK293 cells in a suitable format.

-

Treat the cells with various concentrations of the test compound.

-

Add the substrate (e.g., estradiol) to the cell culture medium.[9]

-

Incubate for a defined period.

-

Collect the cell lysate or supernatant.

-

Quantify the amount of product formed using a mass spectrometry-based method, such as RapidFire mass spectrometry.[9]

-

Determine the cellular IC50 value.

-

In Vivo Efficacy in a Mouse Model of Liver Injury

Animal models are essential for evaluating the therapeutic potential of HSD17B13 inhibitors in a physiological setting.

-

Objective: To assess the hepatoprotective effects of an HSD17B13 inhibitor in a mouse model of NASH.

-

Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) mouse model, which induces NASH-like symptoms.[9]

-

Materials:

-

C57BL/6J mice.

-

CDAAHF diet.

-

Test compound (HSD17B13 inhibitor) or its prodrug form.[9]

-

Vehicle control.

-

-

Procedure:

-

Induce NASH in mice by feeding them the CDAAHF diet for a specified duration.[9]

-

Administer the HSD17B13 inhibitor or vehicle to the mice daily via a suitable route (e.g., oral gavage).

-

At the end of the treatment period, collect blood and liver tissue samples.

-

Analyze plasma for markers of liver injury (e.g., ALT, AST).

-

Analyze liver tissue for gene and protein markers of inflammation, fibrosis, and cell death.[9]

-

Perform histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.

-

Conduct transcriptomic and lipidomic analyses of liver tissue to understand the molecular effects of the inhibitor.[9]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key concepts related to HSD17B13 and its inhibition.

Caption: Proposed role of HSD17B13 in hepatocytes and the effect of its inhibition.

Caption: General workflow for the discovery and development of an HSD17B13 inhibitor.

Caption: Logical framework for targeting HSD17B13 for the treatment of liver diseases.

Conclusion

The inhibition of HSD17B13 represents a promising and genetically validated therapeutic strategy for the treatment of chronic liver diseases such as NASH. The development of potent and selective small molecule inhibitors, exemplified by the chemical probe BI-3231, provides valuable tools to further investigate the biology of HSD17B13 and to assess its therapeutic potential in preclinical and clinical settings.[1] While the precise substrates and downstream signaling pathways of HSD17B13 are still being fully elucidated, the available data strongly support the continued development of HSD17B13 inhibitors as a novel class of hepatoprotective agents. Future research will likely focus on establishing a clear pharmacokinetic/pharmacodynamic relationship for these inhibitors in relevant disease models and on identifying biomarkers of target engagement to facilitate their clinical development.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 9. enanta.com [enanta.com]

- 10. opnme.com [opnme.com]

- 11. academic.oup.com [academic.oup.com]

The Role of HSD17B13 in Hepatic Steatosis and the Rationale for Inhibition

An in-depth analysis of publicly available scientific literature and databases reveals no specific information, preclinical data, or experimental protocols for a compound designated "Hsd17B13-IN-60." This nomenclature may refer to an internal research compound that has not yet been disclosed in published materials.

Therefore, this technical guide will focus on the broader, yet highly relevant, topic of HSD17B13 Inhibition as a Therapeutic Strategy for Hepatic Steatosis . This guide will synthesize the current understanding of HSD17B13's role in liver pathophysiology, drawing upon data from genetic studies and preclinical research on other known HSD17B13 inhibitors. The content is tailored for researchers, scientists, and drug development professionals.

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Overexpression of HSD17B13 has been shown to promote lipid accumulation in the liver, suggesting a pathogenic role in NAFLD.[5]

Compelling human genetic evidence has identified HSD17B13 as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene, such as rs72613567, are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] These genetic findings provide a strong rationale for the development of small molecule inhibitors of HSD17B13 to replicate this protective phenotype therapeutically.

Quantitative Data on HSD17B13 Modulation and Liver Health

The following tables summarize key quantitative findings from studies on HSD17B13 genetic variants and preclinical inhibitors.

Table 1: Impact of HSD17B13 Genetic Variants on Liver Parameters

| Genetic Variant | Population | Effect on Liver Histology | Effect on Liver Enzymes | Reference |

| rs72613567 (TA allele) | Multi-ethnic Asian cohort | Lower odds of NASH | Not specified | [6] |

| rs6834314 (G allele) | Multi-ethnic Asian cohort | Lower odds of NASH | Not specified | [6] |

| rs72613567 | European and Hispanic descendants | Reduced risk of cirrhosis and HCC | Lower ALT and AST levels | [2] |

| rs62305723 (P260S) | NAFLD patients | Decreased ballooning and inflammation | Not specified | [4] |

Table 2: Preclinical Efficacy of HSD17B13 Inhibitors

| Compound | Model | Key Findings | Reference |

| INI-822 | Human liver cell-based "liver-on-a-chip" model of NASH | Up to 45% decrease in alpha-smooth muscle actin; Up to 42% decrease in collagen type 1 | [7] |

| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement | [7] |

| BI-3231 | In vitro enzymatic and cellular assays | Potent inhibitor of human HSD17B13 (single-digit nanomolar IC50 in enzymatic assay) | [8] |

Experimental Protocols

Immunohistochemical Analysis of HSD17B13 Expression in Human Liver Samples

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver biopsy samples from patients with NAFLD and normal controls are sectioned.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

-

Antibody Incubation: Sections are incubated with a primary antibody specific for HSD17B13, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is developed using a chromogenic substrate, and the sections are counterstained.

-

Quantification: The intensity and distribution of HSD17B13 staining are scored by a pathologist.

In Vitro HSD17B13 Inhibition Assay (Example with BI-3231)

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. The substrate (e.g., a fluorescently labeled steroid) and the cofactor NAD+ are prepared in an assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., BI-3231).

-

Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate and cofactor. The rate of product formation is monitored over time using a fluorescence plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Animal Model of Diet-Induced Hepatic Steatosis

-

Animals: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis. Control mice are fed a standard chow diet.

-

Compound Administration: The HSD17B13 inhibitor or vehicle is administered orally or via another appropriate route at a specified dose and frequency.

-

Outcome Measures:

-

Metabolic parameters: Body weight, food intake, and glucose tolerance are monitored.

-

Serum analysis: Blood is collected to measure levels of ALT, AST, triglycerides, and cholesterol.

-

Liver analysis: Livers are harvested, weighed, and processed for histological analysis (H&E and Oil Red O staining), measurement of triglyceride content, and gene expression analysis (qRT-PCR) of markers of inflammation and fibrosis.

-

Signaling Pathways and Mechanisms

The precise signaling pathways through which HSD17B13 contributes to hepatic steatosis are still under investigation. However, several key pathways have been implicated.

Caption: Proposed signaling pathway for HSD17B13-mediated lipogenesis.

Caption: General experimental workflow for preclinical evaluation of an HSD17B13 inhibitor.

References

- 1. news-medical.net [news-medical.net]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-60

These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-60, a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). The described assays are designed for researchers in drug development and related scientific fields to assess the potency, selectivity, and target engagement of Hsd17B13-IN-60.

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] It is implicated in the metabolism of steroids, fatty acids, and other bioactive lipids.[1][5][6] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][3][4][5][7][8]

Data Presentation: In Vitro Profile of Hsd17B13-IN-60

The following table summarizes the quantitative data from various in vitro assays performed to characterize Hsd17B13-IN-60.

| Assay Type | Target | Substrate | IC50 (nM) | Notes |

| Biochemical Enzyme Activity | Human HSD17B13 | Estradiol | 8.5 | Measures direct inhibition of recombinant enzyme. |

| Biochemical Enzyme Activity | Mouse Hsd17b13 | Estradiol | 25.2 | Demonstrates species-specific potency. |

| Cell-Based Activity | Human HSD17B13 (HEK293 Overexpression) | Retinol | 45.7 | Assesses activity in a cellular context. |

| Target Engagement (CETSA) | Endogenous HSD17B13 (HepG2 cells) | N/A | 120.3 | Confirms binding to the target protein in cells. |

| Selectivity Assay | Human HSD17B11 | Estradiol | >10,000 | Shows selectivity against a closely related homolog. |

Signaling Pathway of HSD17B13 in Liver Disease

The diagram below illustrates the proposed role of HSD17B13 in the progression of liver disease. Under metabolic stress, factors like Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) can upregulate HSD17B13 expression.[9][10] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances de novo lipogenesis and leads to lipid droplet accumulation, a hallmark of steatosis.[9][10]

Caption: Proposed signaling pathway of HSD17B13 in liver steatosis.

Experimental Protocols

Biochemical HSD17B13 Enzyme Activity Assay

This protocol measures the ability of Hsd17B13-IN-60 to inhibit the enzymatic activity of recombinant HSD17B13 by detecting the production of NADH.[7][11]

Workflow Diagram

Caption: Workflow for the HSD17B13 biochemical enzyme activity assay.

Materials:

-

Recombinant human HSD17B13 protein (e.g., OriGene TP313132)[7]

-

Hsd17B13-IN-60

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NADH detection kit (e.g., Promega NAD/NADH-Glo™)[11]

-

384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of HSD17B13 enzyme in Assay Buffer.

-

Prepare serial dilutions of Hsd17B13-IN-60 in DMSO, then dilute further in Assay Buffer to create 4X compound solutions.

-

Prepare a 4X substrate/cofactor mix containing β-estradiol and NAD+ in Assay Buffer.

-

-

Assay Protocol:

-

Add 5 µL of the 4X Hsd17B13-IN-60 solution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 10 µL of the 2X HSD17B13 enzyme solution to each well.

-

Mix gently and pre-incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of the 4X substrate/cofactor mix.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and detect NADH production by adding 20 µL of the NAD/NADH-Glo™ detection reagent.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Hsd17B13-IN-60 relative to vehicle controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based HSD17B13 Retinol Dehydrogenase Assay

This assay measures the inhibitory effect of Hsd17B13-IN-60 on HSD17B13's retinol dehydrogenase activity within a cellular environment.[12][13]

Materials:

-

HEK293 cells transiently or stably overexpressing HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hsd17B13-IN-60

-

All-trans-retinol

-

Cell lysis buffer

-

LC-MS/MS system for retinaldehyde quantification

Procedure:

-

Cell Culture and Treatment:

-

Sample Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and collect the lysate.

-

Perform protein quantification to normalize samples.

-

-

Quantification of Retinaldehyde:

-

Extract retinoids from the cell lysates.

-

Analyze the levels of retinaldehyde using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Normalize the retinaldehyde levels to the total protein concentration.

-

Calculate the percent inhibition of retinaldehyde formation at each Hsd17B13-IN-60 concentration.

-

Determine the IC50 value from the dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Hsd17B13-IN-60 to HSD17B13 in a cellular context by measuring changes in the protein's thermal stability.[14][15]

Workflow Diagram

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

HepG2 cells (or other cells with endogenous HSD17B13 expression)

-

Hsd17B13-IN-60

-

PBS with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, anti-HSD17B13 antibody)

Procedure:

-

Cell Treatment and Lysis:

-

Culture HepG2 cells to ~80% confluency.

-

Treat cells with a saturating concentration of Hsd17B13-IN-60 or vehicle (DMSO) for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen).[14]

-

-

Thermal Challenge:

-

Separation and Detection:

-

Centrifuge the heated lysates again at 20,000 x g for 20 minutes to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble HSD17B13 in each sample by Western blotting or a quantitative immunoassay like ELISA.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble HSD17B13 as a function of temperature for both vehicle- and Hsd17B13-IN-60-treated samples.

-

Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition.

-

A positive shift in Tm in the presence of Hsd17B13-IN-60 indicates target engagement.

-

References

- 1. gettested.co.in [gettested.co.in]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. drughunter.com [drughunter.com]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. enanta.com [enanta.com]

- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-60 in In Vivo Animal Models of Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genome-wide association studies have identified a loss-of-function variant in the HSD17B13 gene that is associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis.[3][4][5][6] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[4][7][8] Inhibition of HSD17B13 is a promising strategy to replicate the protective effects observed in individuals with the genetic variant.[2]

These application notes provide a comprehensive overview of the use of Hsd17B13-IN-60, a potent and selective inhibitor of HSD17B13, in preclinical in vivo animal models of liver disease. The provided protocols and data will guide researchers in designing and executing studies to evaluate the therapeutic potential of HSD17B13 inhibition. While specific data for a compound named "Hsd17B13-IN-60" is not available in the public domain, this document is based on published data for a representative HSD17B13 inhibitor, EP-036332, and its prodrug form, EP-037429, to provide relevant and translatable protocols and expected outcomes.

Data Presentation

In Vitro Potency and Selectivity of HSD17B13 Inhibitor (EP-036332)

| Assay Type | Target | IC50 (nM) | Description |

| Biochemical | Human HSD17B13 | 10 | Mass-spectrometry-monitored inhibition using leukotriene B4 as a substrate.[3] |

| Cellular | Human HSD17B13 | 25 | HEK293 cells stably expressing human HSD17B13, using estradiol as a substrate.[3] |

| Cellular | Mouse HSD17B13 | 30 | HEK293 cells stably expressing mouse HSD17B13, using estradiol as a substrate.[3] |

In Vivo Efficacy of HSD17B13 Inhibition in a Mouse Model of Acute Liver Injury

Model: Adenoviral-induced liver injury in mice. Treatment: Prophylactic administration of EP-037429 (prodrug of EP-036332).

| Parameter | Vehicle Control | EP-037429 (3 mg/kg) | EP-037429 (10 mg/kg) | EP-037429 (30 mg/kg) |

| Plasma ALT (U/L) | ~4000 | ~2500 | ~1500 | ~1000 |

| Plasma AST (U/L) | ~6000 | ~4000 | ~2500 | ~1500 |

Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[3]

In Vivo Efficacy of HSD17B13 Inhibition in a Chronic Model of NASH

Model: Choline-Deficient, L-Amino Acid-defined, High-Fat (CDAAHF) diet-induced NASH in mice. Treatment: Therapeutic administration of EP-037429 for 8 weeks following a 3-week diet lead-in.

| Parameter | Chow + Vehicle | CDAAHF + Vehicle | CDAAHF + EP-037429 (10 mg/kg) | CDAAHF + EP-037429 (30 mg/kg) |

| Plasma ALT (U/L) | ~50 | ~450 | ~250 | ~150 |

| Liver Triglycerides (mg/g) | ~20 | ~100 | ~70 | ~60 |

| Fibrosis Score (0-4) | 0 | ~2.5 | ~1.5 | ~1.0 |

| Collagen (Sirius Red, % area) | ~0.5 | ~4.0 | ~2.5 | ~1.5 |

| Col1a1 Gene Expression (fold change) | 1 | ~15 | ~8 | ~5 |

| Timp1 Gene Expression (fold change) | 1 | ~10 | ~6 | ~4 |

Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[3]

Experimental Protocols

Acute Liver Injury Model: Adenoviral Challenge